A Technical Guide to the Stability and Storage of Ethyl 5-formyl-1H-imidazole-2-carboxylate
A Technical Guide to the Stability and Storage of Ethyl 5-formyl-1H-imidazole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 5-formyl-1H-imidazole-2-carboxylate is a heterocyclic building block whose utility in pharmaceutical synthesis and materials science is critically dependent on its chemical integrity. This guide provides an in-depth analysis of the factors governing its stability and outlines field-proven protocols for its storage and handling. The molecule's stability is primarily influenced by its three key functional groups: the imidazole ring, the formyl (aldehyde) group, and the ethyl carboxylate (ester) group. Understanding the inherent reactivity of these moieties is paramount for preventing degradation and ensuring experimental reproducibility. This document synthesizes information from chemical supplier data, established principles of organic chemistry, and studies on analogous structures to provide a comprehensive and scientifically grounded reference.
Chemical Profile and Inherent Reactivity
The stability of Ethyl 5-formyl-1H-imidazole-2-carboxylate is best understood by examining the reactivity of its constituent parts.
-
Imidazole Ring: The imidazole ring is an aromatic heterocycle that is generally stable but can be susceptible to strong oxidizing agents.[1][2] Its amphoteric nature, meaning it can act as both a weak acid and a weak base, makes its environment's pH a critical stability parameter.[2][3]
-
Formyl (Aldehyde) Group: The aldehyde is the most reactive functional group on the molecule. It is highly susceptible to oxidation, which converts it to a carboxylic acid.[4] This process can be initiated by atmospheric oxygen, particularly in the presence of light or metal catalysts. Aldehydes can also undergo nucleophilic addition reactions, for instance, with water or alcohols, to form unstable gem-diols or hemiacetals, respectively.[5]
-
Ethyl Carboxylate (Ester) Group: The ethyl ester is prone to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.[6] This reaction is catalyzed by both acid and base and is accelerated by increased temperature and the presence of water.[6][7][8]
These individual reactivities combine to create a molecule that requires careful handling to prevent degradation through oxidation, hydrolysis, and photolytic decomposition.
Key Factors Influencing Stability and Degradation Pathways
Several environmental factors can compromise the integrity of Ethyl 5-formyl-1H-imidazole-2-carboxylate. The primary degradation pathways are illustrated below.
Caption: Potential degradation pathways for Ethyl 5-formyl-1H-imidazole-2-carboxylate.
Temperature
Elevated temperatures accelerate the rates of all chemical reactions, including hydrolysis and oxidation.[7][8] While some simple imidazole esters are stored at room temperature, compounds with more reactive groups, such as aldehydes, often benefit from refrigerated or frozen storage to minimize degradation over time.[9] For structurally similar imidazole aldehydes, storage at -20°C or even -80°C is recommended for long-term stability.[10]
Light
Aldehydes are known to be sensitive to light. Photons, particularly in the UV range, can provide the energy to initiate photochemical reactions, leading to decomposition or the formation of radical species.[11][12][13] This can result in discoloration (e.g., yellowing) and a decrease in purity.
Humidity and pH
The presence of moisture is a primary concern due to the risk of ester hydrolysis.[6] This process is significantly faster under either acidic or basic conditions. Because the imidazole ring itself has basic properties, autocatalysis is a theoretical possibility, although less significant than hydrolysis driven by external contaminants.[3] The solid material should be protected from atmospheric moisture.
Air (Oxygen)
The formyl group is readily oxidized to a carboxylic acid in the presence of atmospheric oxygen. This autoxidation can be a slow process but is often accelerated by light and trace metal impurities.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of Ethyl 5-formyl-1H-imidazole-2-carboxylate, the following storage and handling protocols are recommended. These recommendations are synthesized from supplier safety data sheets (SDS) for analogous compounds and fundamental chemical principles.[14][15][16]
Table 1: Summary of Storage Conditions and Mitigation Strategies
| Parameter | Risk | Recommended Protocol | Justification |
|---|---|---|---|
| Temperature | Accelerates hydrolysis and oxidation | Store at 2-8°C for short-term use. For long-term storage, store at -20°C. | Low temperatures significantly reduce the kinetic rates of degradation reactions. |
| Atmosphere | Oxidation of formyl group; Hydrolysis from moisture | Store under an inert atmosphere (e.g., Argon or Nitrogen). Use a container with a tight-fitting seal. | An inert atmosphere displaces oxygen and moisture, directly inhibiting the primary degradation pathways.[9][14] |
| Light | Photolytic decomposition | Store in an amber glass vial or a light-proof container. | Prevents exposure to UV and visible light, mitigating photochemical degradation.[11][12] |
| Handling | Introduction of contaminants | Handle in a glove box or dry box if possible. If not, open and weigh quickly in a low-humidity environment. Use clean, dry spatulas and glassware. | Minimizes the introduction of atmospheric moisture and other potential contaminants that can catalyze degradation. |
Experimental Protocol: Stability Assessment via HPLC
A self-validating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of the compound upon receipt and over time. This protocol provides a robust framework for stability monitoring.
Objective
To quantify the purity of Ethyl 5-formyl-1H-imidazole-2-carboxylate and detect the presence of key degradation products (e.g., hydrolyzed acid, oxidized acid).
Materials and Reagents
-
Ethyl 5-formyl-1H-imidazole-2-carboxylate (Reference Standard and sample)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (ACS Grade or higher)
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Workflow and Procedure
Caption: Experimental workflow for HPLC-based stability assessment.
-
Solution Preparation:
-
Accurately weigh and dissolve the reference standard and the sample to be tested in acetonitrile to a final concentration of 1.0 mg/mL.
-
-
System Suitability:
-
Equilibrate the HPLC system with the mobile phase gradient until a stable baseline is achieved.
-
Perform five replicate injections of the reference standard solution.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area of the main compound is ≤ 2.0%.
-
-
Analysis:
-
Inject a blank (acetonitrile) to ensure no carryover or system contamination.
-
Inject the sample solution in duplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
Purity % = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Identify potential degradation products by comparing their retention times to the main peak. The hydrolyzed and oxidized products are more polar and will typically elute earlier than the parent compound.
-
Conclusion
The chemical stability of Ethyl 5-formyl-1H-imidazole-2-carboxylate is not intrinsically robust; it is susceptible to degradation via oxidation, hydrolysis, and photodecomposition. However, by implementing stringent storage and handling protocols—specifically, controlling temperature, light, and atmospheric conditions—its integrity can be effectively preserved. Researchers and drug development professionals must adhere to these guidelines to ensure the quality of their starting materials, which is fundamental to achieving reliable and reproducible scientific outcomes. Regular analytical verification using a validated method, such as the HPLC protocol detailed herein, is a critical component of a comprehensive quality control strategy.
References
- Bamford, C. H., & Norrish, R. G. W. (1938). Photodecomposition of Aldehydes and Ketones. Nature, 142(3587), 217.
-
Griesbeck, A. G., & Maptue, N. (2020). Aldehydes as powerful initiators for photochemical transformations. Beilstein Journal of Organic Chemistry, 16, 829–849. [Link]
- EvitaChem. (n.d.). Buy 4-phenyl-1H-imidazole-5-carbaldehyde (EVT-8681519).
-
Vallejos-Vidal, E., et al. (2018). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega, 3(9), 11957–11966. [Link]
-
ACS Publications. (2024, September 16). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. [Link]
-
Rowell, A., et al. (2022). Evaluating the contribution of the unexplored photochemistry of aldehydes on the tropospheric levels of molecular hydrogen (H2). Atmospheric Chemistry and Physics, 22(18), 12191–12207. [Link]
- Nasybullina, A. N., et al. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Chemistry of Heterocyclic Compounds, 58(1), 1-8.
- Campbell, A., et al. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Molecules, 28(15), 5704.
- Style, D. W. G. (1956). The photolysis of gaseous aldehydes. II. The decomposition of formyl and acetyl radicals. Australian Journal of Chemistry, 9(2), 212-219.
-
Zenodo. (2024). Synthesis and Reactions of Imidazole. Retrieved from Zenodo. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from Pharmaguideline website. [Link]
-
Rojas-Montes, J., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 13(5), e202400411. [Link]
-
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Application. Retrieved from TSI Journals website. [Link]
- Bartoli, G., et al. (2006). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Brazilian Chemical Society, 17(1).
-
da Silva, J. F., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 989. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from Organic Syntheses website. [Link]
- Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4171-4185.
-
Clark, J. (n.d.). Hydrolysing Esters. Retrieved from Chemguide. [Link]
- PubChem. (n.d.). Ethyl 5-ethyl-1H-imidazole-2-carboxylate. National Center for Biotechnology Information.
- Google Patents. (2021). CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl)
- Sigma-Aldrich. (n.d.). ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from JOCPR website. [Link]
Sources
- 1. zenodo.org [zenodo.org]
- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. evitachem.com [evitachem.com]
- 5. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 33543-78-1|Ethyl 1H-imidazole-2-carboxylate|BLD Pharm [bldpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. ACP - Evaluating the contribution of the unexplored photochemistry of aldehydes on the tropospheric levels of molecular hydrogen (H2) [acp.copernicus.org]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. 1378887-90-1 | Ethyl 5-formyl-1H-imidazole-2-carboxylate - AiFChem [aifchem.com]
